molecular formula C9H8FN B11923267 2-(2-Fluoro-6-methylphenyl)acetonitrile

2-(2-Fluoro-6-methylphenyl)acetonitrile

Cat. No.: B11923267
M. Wt: 149.16 g/mol
InChI Key: HIZJPWVEFJTDNB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8FN. It is a derivative of acetonitrile, where the acetonitrile group is attached to a 2-fluoro-6-methylphenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methylphenyl)acetonitrile typically involves the reaction of 2-fluoro-6-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(2-Fluoro-6-methylphenyl)acetic acid.

    Reduction: Formation of 2-(2-Fluoro-6-methylphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Fluoro-6-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups on the aromatic ring can influence its binding affinity and specificity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-methylphenyl)acetonitrile
  • 2-(2-Fluoro-5-methylphenyl)acetonitrile
  • 2-(2-Fluoro-3-methylphenyl)acetonitrile

Uniqueness

2-(2-Fluoro-6-methylphenyl)acetonitrile is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring. This structural arrangement can result in distinct chemical and biological properties compared to its isomers and other similar compounds.

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

2-(2-fluoro-6-methylphenyl)acetonitrile

InChI

InChI=1S/C9H8FN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3

InChI Key

HIZJPWVEFJTDNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)CC#N

Origin of Product

United States

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